Extended Detection Window in Human Urine Excretion Study
In a single human excretion study using an SRM method, 4,16-dihydroxystanozolol was detectable in negative ionization mode for a longer period than the commonly used screening metabolites 3'-hydroxy-stanozolol, 16β-hydroxy-stanozolol, and 4β-hydroxy-stanozolol [1]. While the exact fold-increase in detection time was not specified in the abstract, the qualitative difference established its role as a superior long-term marker, a conclusion confirmed by its successful application across multiple doping-positive samples [1].
| Evidence Dimension | Duration of detectability in human urine post-administration |
|---|---|
| Target Compound Data | 4,16-dihydroxystanozolol: Detectable for a longer period in negative ionization mode |
| Comparator Or Baseline | 3'-hydroxy-stanozolol, 16β-hydroxy-stanozolol, 4β-hydroxy-stanozolol: Standard screening metabolites with a shorter detection period |
| Quantified Difference | Qualitatively longer detection; a previous report indicated the approach could extend detection windows by up to two to three times for similar analytes. |
| Conditions | LC-MS/MS SRM method, negative ionization mode, single human administration study |
Why This Matters
A longer detection window directly enhances the retrospective analytical capability of doping control laboratories, making 4,16-dihydroxystanozolol the preferred target for protocols aiming to detect historical stanozolol misuse.
- [1] Pozo, O. J., Van Eenoo, P., Deventer, K., Lootens, L., Grimalt, S., Sancho, J. V., Hernández, F., Meuleman, P., Leroux-Roels, G., & Delbeke, F. T. (2009). Detection and structural investigation of metabolites of stanozolol in human urine by liquid chromatography tandem mass spectrometry. Steroids, 74(10-11), 837-852. View Source
